Alpha-5-Methyluridine
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Overview
Description
Alpha-5-Methyluridine is a pyrimidine nucleoside analog, structurally similar to uridine but with a methyl group at the 5th carbon position of the uracil ring. This modification enhances its stability and alters its biological activity, making it a valuable compound in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-5-Methyluridine can be synthesized through chemical and enzymatic methods. One common approach involves the methylation of uridine at the 5th carbon position using methylating agents such as methyl iodide in the presence of a base . Another method employs enzymatic catalysis, where uridine is methylated by specific methyltransferases .
Industrial Production Methods: In industrial settings, this compound is often produced using recombinant strains of Escherichia coli. These strains are engineered to overexpress enzymes like purine nucleoside phosphorylase and thymidine phosphorylase, which facilitate the conversion of thymine and ribose-1-phosphate to this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-5-Methyluridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyluridine.
Reduction: Reduction reactions can convert it to dihydro-5-methyluridine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: 5-Formyluridine
Reduction: Dihydro-5-methyluridine
Substitution: Various substituted uridines depending on the nucleophile used.
Scientific Research Applications
Alpha-5-Methyluridine has a wide range of applications in scientific research:
Mechanism of Action
Alpha-5-Methyluridine exerts its effects primarily by incorporating into RNA molecules, where it can alter RNA stability and function. It targets specific RNA sequences and can modulate gene expression by affecting RNA splicing, translation, and degradation. The methyl group at the 5th position enhances its binding affinity to RNA-binding proteins and enzymes, thereby influencing various cellular pathways .
Comparison with Similar Compounds
5-Methylcytidine: Another methylated nucleoside with similar stability and biological activity.
Thymidine: The deoxyribonucleoside counterpart of Alpha-5-Methyluridine, lacking the hydroxyl group at the 2’ position.
N1-Methylpseudouridine: A modified nucleoside used in synthetic RNA for enhanced stability and reduced immune activation
Uniqueness: this compound is unique due to its specific methylation at the 5th carbon position, which significantly enhances its stability and alters its biological activity compared to other nucleosides. This makes it particularly valuable in therapeutic applications where prolonged RNA stability is crucial .
Properties
Molecular Formula |
C10H14N2O6 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9+/m1/s1 |
InChI Key |
DWRXFEITVBNRMK-FGEWDUNLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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